molecular formula C16H14FNO3 B6407877 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid CAS No. 1261992-96-4

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid

Cat. No.: B6407877
CAS No.: 1261992-96-4
M. Wt: 287.28 g/mol
InChI Key: SRGYKJIHEQPBJB-UHFFFAOYSA-N
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Properties

IUPAC Name

3-[4-(dimethylcarbamoyl)phenyl]-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-10(4-6-11)12-7-13(16(20)21)9-14(17)8-12/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGYKJIHEQPBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691343
Record name 4'-(Dimethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-96-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)carbonyl]-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261992-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Dimethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid stands out due to its unique combination of a fluorine atom and a dimethylaminocarbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

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